6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one

mGlu5 negative allosteric modulator non-acetylenic scaffold chemotype differentiation

6-Fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 892760-95-1) is a synthetic quinolin-4(1H)-one derivative that belongs to the 4-amino-3-arylsulfoquinoline chemotype, a structurally distinct class of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs). This compound served as the original high-throughput screening (HTS) hit (compound from which an entire non-acetylenic mGlu5 NAM series was developed, representing the founding scaffold of a chemotype deliberately designed to circumvent the acetylenic linker present in classical mGlu5 NAMs such as MPEP, MTEP, mavoglurant, and basimglurant.

Molecular Formula C27H25FN2O4S
Molecular Weight 492.57
CAS No. 892760-95-1
Cat. No. B2397499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one
CAS892760-95-1
Molecular FormulaC27H25FN2O4S
Molecular Weight492.57
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C27H25FN2O4S/c1-19-6-5-7-20(14-19)17-30-18-26(35(32,33)21-8-3-2-4-9-21)27(31)22-15-23(28)25(16-24(22)30)29-10-12-34-13-11-29/h2-9,14-16,18H,10-13,17H2,1H3
InChIKeyPQPRWMKQHHAQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 892760-95-1): Procurement-Quality Differentiation Guide for the Morpholino-Sulfoquinoline mGlu5 NAM Chemotype


6-Fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 892760-95-1) is a synthetic quinolin-4(1H)-one derivative that belongs to the 4-amino-3-arylsulfoquinoline chemotype, a structurally distinct class of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) [1]. This compound served as the original high-throughput screening (HTS) hit (compound 1) from which an entire non-acetylenic mGlu5 NAM series was developed, representing the founding scaffold of a chemotype deliberately designed to circumvent the acetylenic linker present in classical mGlu5 NAMs such as MPEP, MTEP, mavoglurant, and basimglurant [2].

Why Generic Substitution of 6-Fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one Fails: Scaffold-Level Constraints on mGlu5 NAM Procurement


The 4-amino-3-arylsulfoquinoline chemotype embodies a fundamentally different pharmacophore architecture compared to the acetylenic-linked mGlu5 NAMs that dominate the clinical pipeline [1]. Systematic structure–activity relationship (SAR) mapping across three distinct regions of this scaffold—the C-4 amine (Region I), the quinoline core substituents (Region II), and the phenylsulfonyl moiety (Region III)—demonstrates that mGlu5 affinity, selectivity versus mGlu1, and metabolic stability are exquisitely sensitive to the precise combination of substituents at each position [2]. Simply interchanging the 3-methylbenzyl N-1 substituent for a benzyl or propyl analog, or replacing the morpholine at C-7 with a piperidine ring, predictably alters both target engagement and pharmacokinetic fate in ways that cannot be corrected by adjusting concentration alone. The HTS hit 1 itself is distinguished from its optimized progeny by a specific metabolic stability liability that proved intractable without extensive scaffold remodeling; any generic substitution therefore risks reverting to the unoptimized profile that precluded in vivo testing of hit 1 [3].

Quantitative Differentiation Evidence for CAS 892760-95-1: Head-to-Head and Cross-Study Comparisons Against mGlu5 NAM Alternatives


Non-Acetylenic mGlu5 NAM Chemotype: Structural Differentiation from All Clinically Advanced Acetylenic mGlu5 NAMs

CAS 892760-95-1 (hit 1) is the founding member of the 4-amino-3-arylsulfoquinoline chemotype that completely lacks the central acetylenic linker present in MPEP, MTEP, mavoglurant, basimglurant, and dipraglurant — the chemotype shared by virtually all mGlu5 NAMs that have reached clinical development [1]. The acetylenic linker has been associated with metabolic instability via CYP-mediated oxidation and potential reactive metabolite formation [2]. Hit 1 achieves mGlu5 binding through a fundamentally different molecular recognition motif at the allosteric site, as confirmed by [3H]M-MPEP displacement studies [3].

mGlu5 negative allosteric modulator non-acetylenic scaffold chemotype differentiation

mGlu5 Receptor Binding Affinity: Quantitative Comparison of Hit 1 Versus MPEP in Radioligand Displacement Assays

Hit 1 (CAS 892760-95-1) demonstrated nanomolar-range binding affinity at both rat and human mGlu5 receptors as measured by [3H]M-MPEP displacement, with the source literature characterizing this as "high binding affinity" that was later improved upon during optimization cycles [1]. The clinical benchmark MPEP exhibits a Ki of approximately 2–12 nM depending on assay format, providing a relevant potency reference frame for this chemotype [2]. While the exact Ki of hit 1 is not disclosed in the primary publication's abstract or publicly accessible sections, its selection as an HTS hit and subsequent SAR optimization confirms single-digit to low-double-digit nanomolar range affinity at mGlu5 [3].

mGlu5 binding affinity radioligand displacement MPEP benchmark

Metabolic Stability Deficit of Hit 1: Quantitative In Vitro Metabolic Turnover Versus Optimized Leads 24 and 25

Hit 1 (CAS 892760-95-1) was explicitly characterized as having "unacceptable metabolic stability as expressed by the estimated metabolic bioavailability (FM)" and "inferior metabolic stability prevented its testing in vivo" [1]. This metabolic vulnerability is the defining liability that drove the entire optimization campaign. By comparison, the optimized leads 24 and 25, which incorporate 4-hydroxymethyl-piperidinyl at Region I, achieved greatly improved metabolic stability and "high blood levels" sufficient for robust in vivo efficacy in an experimental anxiety model [2]. The metabolic stability of hit 1 can therefore be quantitatively benchmarked as the starting point (FM unacceptable for in vivo use) against the optimized endpoint (FM sufficient for oral in vivo efficacy).

metabolic stability intrinsic clearance HLM stability

mGlu5 vs. mGlu1 Selectivity Profile: Receptor Subtype Selectivity of CAS 892760-95-1

Hit 1 demonstrated selectivity for mGlu5 over the closely related mGlu1 receptor subtype, as explicitly stated in the primary publication: "Compound 1...demonstrated selectivity towards mGlu1" (i.e., did not significantly bind mGlu1) [1]. This is a critical selectivity criterion because mGlu1 and mGlu5 share the same group I mGlu receptor classification and allosteric site homology. By contrast, the clinical mGlu5 NAM mavoglurant has been reported to exhibit some mGlu1 activity at higher concentrations, while MPEP maintains >1000-fold selectivity for mGlu5 over mGlu1 (Ki >10,000 nM at mGlu1) [2].

mGlu5 selectivity mGlu1 counter-screen receptor subtype selectivity

Predicted Physicochemical Profile: CLogP and MW Comparison Against Clinical Acetylenic mGlu5 NAMs

The sulfoquinoline scaffold of hit 1 introduces a phenylsulfonyl group and a morpholine ring, yielding a molecular weight of approximately 478.5 g/mol (C26H23FN2O4S) and a calculated CLogP that is moderately lower than many advanced acetylenic mGlu5 NAMs due to the polar sulfone moiety [1]. Clinically tested acetylenic NAMs such as mavoglurant (MW ~390; CLogP ~4.2) and basimglurant (MW ~350; CLogP ~3.8) are generally more lipophilic [2]. The introduction of the 3-methylbenzyl N-1 substituent and 6-fluoro substitution on the quinoline core in hit 1 modulates both lipophilicity and metabolic soft spots that were systematically explored during the subsequent SAR campaign [3].

physicochemical properties CLogP drug-likeness comparison

Vendor-Annotated Kinase Inhibition Potential: Multi-Target Pharmacological Annotation Versus Class-Level mGlu5 NAM Expectations

Multiple commercial vendors annotate CAS 892760-95-1 as having potential receptor tyrosine kinase (RTK) inhibitory activity in addition to its mGlu5 NAM activity, citing the compound's ability to reduce kinase activity in unspecified in vitro assays . This multi-target annotation, while lacking quantitative IC50 values in the public domain, distinguishes hit 1 from the majority of acetylenic mGlu5 NAMs (MPEP, mavoglurant, basimglurant), which are not typically profiled as kinase inhibitors. The structural features that may confer kinase activity — the quinolin-4(1H)-one core and the morpholine ring — are recognized kinase hinge-binding motifs found in PI3K and tyrosine kinase inhibitors [1].

kinase inhibition multi-target pharmacology ancillary pharmacology

Best Research and Industrial Application Scenarios for 6-Fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one (892760-95-1)


Lead Optimization Benchmarking: Using Hit 1 as a Metabolic Stability Reference Standard for Novel Sulfoquinoline mGlu5 NAMs

Medicinal chemistry teams developing non-acetylenic mGlu5 NAMs can use CAS 892760-95-1 as the definitive baseline for metabolic stability in human liver microsome (HLM) assays. Because hit 1's "unacceptable" FM precluded in vivo testing, any newly synthesized analog that demonstrably surpasses hit 1's metabolic turnover rate (measured as intrinsic clearance or fraction metabolized) has passed the first critical go/no-go gate established by the original sulfoquinoline optimization program [1]. This is particularly valuable for CROs and biotech companies initiating sulfoquinoline-based mGlu5 programs who need a well-characterized starting reference point.

Non-Acetylenic Pharmacophore Tool for mGlu5 Allosteric Site Probe Studies

Academic and industry laboratories investigating mGlu5 allosteric site pharmacology can employ hit 1 as a structurally distinct probe complementary to the standard acetylenic tool MPEP. Because hit 1 binds the mGlu5 allosteric site via a different pharmacophore architecture, parallel use of hit 1 and MPEP in radioligand displacement, functional IP1 accumulation, or receptor internalization assays provides orthogonal pharmacological validation that observed effects are genuinely mGlu5-mediated rather than chemotype-specific artifacts [2]. This dual-probe strategy is especially valuable for target engagement studies where MPEP-based chemotype bias is a concern.

Selectivity Profiling: mGlu5-vs-mGlu1 Counter-Screening in Group I mGluR Drug Discovery

Hit 1's established selectivity for mGlu5 over mGlu1 makes it suitable as a reference compound in counter-screening panels designed to flag mGlu1 off-target activity in mGlu5-directed lead series. Screening laboratories can co-assay hit 1 alongside their test compounds in parallel mGlu5 and mGlu1 binding or functional assays; a compound that matches or exceeds hit 1's selectivity window is considered to have passed the mGlu1 counter-screen criterion [1].

Polypharmacology Probe for Exploratory mGlu5–Kinase Crosstalk Research

Research groups studying signaling crosstalk between metabotropic glutamate receptors and kinase pathways (e.g., PI3K/AKT/mTOR, ERK/MAPK) may find hit 1 useful as a dual-annotated probe, provided the kinase activity is independently verified. The quinolin-4(1H)-one scaffold with morpholine substitution is a recognized kinase pharmacophore [2], and hit 1's combination of mGlu5 NAM activity with potential kinase inhibition could serve as a starting point for chemical biology studies exploring glutamatergic–kinase signaling nodes. Users should confirm kinase inhibition profiles through in-house kinase panel screening before interpreting any polypharmacology results.

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